molecular formula C22H26N4OS B2943169 N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-44-3

N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No. B2943169
CAS RN: 422532-44-3
M. Wt: 394.54
InChI Key: LXIIDMHEEHGPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETB). Endothelin is a potent vasoconstrictor peptide that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. The discovery of BQ-788 has led to significant advancements in the understanding of endothelin physiology and the development of novel therapeutic strategies for various cardiovascular and renal diseases.

Scientific Research Applications

Antitumor Evaluation and Synthesis

Recent studies have synthesized and evaluated derivatives of quinazolinone scaffolds, including compounds structurally similar to N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, for their antitumor activities. For instance, a novel series of quinazolinone derivatives exhibited broad-spectrum antitumor efficiency against various tumor cell lines, including renal and lung cancer cell lines. These compounds were designed and prepared through meticulous chemical synthesis processes, highlighting their potential as therapeutic agents in cancer treatment (Mohamed et al., 2016).

Anticancer and Antibacterial Activities

Further explorations into the quinazolinone derivatives revealed their significant anticancer and antibacterial activities. A series of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, showing potent anticancer activity against non-small cell lung and central nervous system cancer cell lines. These findings demonstrate the compound's versatility, extending its potential use to antibacterial applications, thereby providing a broad spectrum of pharmacological utilities (Berest et al., 2011).

Cytotoxicity and Anticancer Potential

The cytotoxicity and anticancer potential of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were also investigated, revealing considerable cytotoxic effects against cancer cell lines. These compounds, including thiazole and thiadiazole fragments, showed high activity against colon cancer, melanoma, and ovarian cancer cell lines. This research underscores the compounds' promising roles in developing new anticancer drugs, offering insights into their structure-activity relationships (Kovalenko et al., 2012).

Design and Evaluation as Antitumor Agents

The design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments further expand on the therapeutic potential of these compounds. Demonstrating remarkable antitumor activity, these derivatives provide a foundation for developing new chemotherapy agents. The research included molecular docking studies to assess the compounds' binding efficiency, offering a comprehensive approach to drug design and discovery (Al-Suwaidan et al., 2013).

properties

IUPAC Name

N-butan-2-yl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-3-16(2)24-20(27)15-28-22-25-19-12-8-7-11-18(19)21(26-22)23-14-13-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIIDMHEEHGPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.